5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide
Description
5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Properties
IUPAC Name |
2,5-dimethyl-3-oxo-N-phenyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-10(12(17)15(2)14-8)11(16)13-9-6-4-3-5-7-9/h3-7,14H,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVWQHAKBMKIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-4-carboxylate
Ethyl acetoacetate is treated with triethyl orthoformate in acetic anhydride to yield 2-ethoxymethylene acetoacetic ester. Subsequent reaction with methylhydrazine in ethanol at 0–25°C facilitates cyclization, producing ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate. This intermediate is critical for introducing the 1,3-dimethyl groups early in the synthesis.
Hydroxylation at Position 5
Introducing the hydroxyl group at position 5 requires oxidative conditions. Phase-transfer catalysis (PTC) with tetrabutylammonium bromide and potassium hydroxide in diethyl ether enables the formation of 5-hydroxy derivatives. For example, reacting ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate with finely ground KOH under PTC conditions yields the corresponding 5-hydroxy-pyrazole carboxylate.
Carboxamide Functionalization via Amidation
The conversion of the ester group at position 4 to a phenylcarboxamide involves sequential hydrolysis and amidation:
Saponification to Carboxylic Acid
The ethyl ester intermediate undergoes saponification with aqueous sodium hydroxide in ethanol, producing 1,3-dimethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid. Acidification with hydrochloric acid precipitates the carboxylic acid, which is purified via recrystallization.
Acid Chloride Formation
Thionyl chloride (SOCl₂) is employed to convert the carboxylic acid to its reactive acid chloride derivative. Refluxing the acid in excess SOCl₂ for 8 hours ensures complete conversion, with the resulting acid chloride isolated by vacuum distillation.
Amidation with Aniline
The acid chloride reacts with aniline in dichloromethane (DCM) in the presence of triethylamine (Et₃N) as a base. This nucleophilic acyl substitution proceeds at room temperature, yielding 5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide. Alternative methods using coupling agents like carbonyldiimidazole (CDI) have also been reported, offering milder conditions for amide bond formation.
Alternative Routes via Cycloaddition Reactions
Recent advancements utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct functionalized pyrazoles. While primarily applied to 1,2,3-triazoles, this methodology has been adapted for pyrazole derivatives:
Copper-Mediated Cyclization
A mixture of β-ketoester, aryl azide, and Cu(OTf)₂·C₆H₅CH₃ in dimethyl sulfoxide (DMSO) at reflux temperature generates 5-hydroxy-pyrazole intermediates. Although yields are modest (50–60%), this method avoids harsh alkaline conditions.
Optimization and Yield Analysis
The table below summarizes key preparation methods, reagents, and yields:
Mechanistic Insights and Challenges
Regioselectivity in Cyclocondensation
The orientation of substituents during pyrazole formation is influenced by the electronic effects of the β-ketoester and the hydrazine derivative. Methyl groups at positions 1 and 3 are stabilized by the electron-donating nature of the methyl substituents, directing cyclization to the observed regiochemistry.
Stability of 5-Hydroxy Group
The hydroxyl group at position 5 is prone to oxidation under acidic conditions. Stabilization via hydrogen bonding with the adjacent carboxamide group enhances its resilience during purification.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted that certain pyrazole derivatives demonstrated effective cytotoxicity against human cancer cell lines such as breast, colon, and lung cancers .
Mechanism of Action
The anticancer effects are believed to be associated with the inhibition of specific enzymes involved in cancer cell proliferation. The compound's structure allows it to interact with molecular targets that are crucial for cancer cell survival and division. Furthermore, it has been observed that these compounds may induce apoptosis in cancer cells, leading to programmed cell death .
Agricultural Applications
Pesticidal Properties
this compound has also been investigated for its potential use as a pesticide. Its efficacy against various pests makes it a candidate for agricultural applications. Research indicates that pyrazole derivatives can disrupt the nervous systems of insects, leading to their mortality .
Herbicidal Activity
In addition to its pesticidal properties, this compound may exhibit herbicidal activity. Studies have suggested that pyrazole derivatives can inhibit plant growth by interfering with metabolic pathways essential for plant development . This dual functionality as both an insecticide and herbicide positions this compound as a valuable agent in integrated pest management strategies.
Material Science
Coordination Chemistry
The unique chemical structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form complexes with various metals can be utilized in catalysis and materials synthesis . The resulting metal complexes may exhibit enhanced properties such as increased stability and reactivity.
Nanomaterials Development
Recent advances have explored the incorporation of pyrazole-based compounds into nanomaterials. These materials have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Case Studies
Mechanism of Action
The mechanism of action of 5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Indole derivatives: Exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a hydroxyl group, dimethyl substitution, and a phenyl ring, which contribute to its distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
5-Hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide (CAS 303149-59-9) is a heterocyclic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This compound has attracted attention due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a hydroxyl group and a dimethyl substitution on the pyrazole ring, contributing to its unique reactivity and biological profile. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| CAS Number | 303149-59-9 |
| Solubility | Soluble in organic solvents |
This compound exhibits its biological effects primarily through interactions with various biological macromolecules.
Target Interactions
The compound has been shown to interact with enzymes and receptors, leading to conformational changes that modulate their activity. Notably, it may act as an enzyme inhibitor affecting biochemical pathways involved in inflammation and cancer proliferation.
Biochemical Pathways
Research indicates that pyrazole derivatives can influence multiple biochemical pathways:
- Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines.
- Anticancer Pathways : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines:
These findings indicate significant cytotoxic effects against various cancer types, supporting further exploration for therapeutic applications.
Anti-inflammatory Activity
The compound has demonstrated potential in reducing inflammation markers in preclinical models, suggesting a role in treating inflammatory disorders.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this pyrazole derivative, indicating effectiveness against several bacterial strains.
Case Study 1: Anticancer Efficacy
In a study by Xia et al., the compound was tested against A549 lung cancer cells, where it exhibited significant growth inhibition with an IC50 value of 49.85 µM. The study emphasized the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Inhibition of Aurora-A Kinase
Li et al. reported that the compound inhibited Aurora-A kinase with an IC50 value of 0.16 µM in NCI-H460 cells. This suggests a specific mechanism that could be exploited for targeted cancer therapies.
Q & A
What synthetic routes are most effective for producing 5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis of pyrazole carboxamides typically involves cyclocondensation reactions. For example, cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones is a common approach . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst use) is critical. In related pyrazole syntheses, dimethylformamide (DMF) and potassium carbonate (K₂CO₃) have been used to facilitate nucleophilic substitution reactions, achieving high yields . Characterization via NMR, IR, and mass spectrometry is essential to confirm structural integrity .
How can spectral and crystallographic data resolve structural ambiguities in pyrazole carboxamide derivatives?
Basic Research Focus
X-ray crystallography provides definitive structural elucidation, as demonstrated in studies of analogous pyrazole-4-carboxylic acid derivatives, where bond lengths and angles were precisely measured to confirm tautomeric forms . For 5-hydroxy-1,3-dimethyl-N-phenyl derivatives, combining FT-IR (to identify hydroxyl and amide groups) with ¹H/¹³C NMR (to assign substituent positions) is recommended. Powder X-ray diffraction (PXRD) can further assess crystallinity and polymorphism .
What strategies address low aqueous solubility of this compound in biological assays?
Basic Research Focus
Low water solubility is a common limitation in pyrazole carboxamides, often resolved using co-solvents (e.g., DMSO or cyclodextrins) or structural derivatization. For instance, introducing hydrophilic groups (e.g., sulfonic acid or tertiary amines) in related compounds improved bioavailability . Pre-formulation studies, including solubility parameter calculations (Hansen solubility parameters) and particle size reduction via nano-milling, are methodologically relevant .
How can molecular docking predict the interaction of this compound with biological targets like enzymes or receptors?
Advanced Research Focus
Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can model interactions with targets such as dihydrofolate reductase (DHFR) or kinases. For pyrazole derivatives, docking scores and hydrogen-bonding patterns with active-site residues (e.g., ASP-94 in DHFR) correlate with inhibitory activity . Free-energy perturbation (FEP) calculations further refine binding affinity predictions . Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) is critical to resolve discrepancies between computational and empirical data .
What structure-activity relationship (SAR) trends are observed in pyrazole carboxamide analogs?
Advanced Research Focus
SAR studies of pyrazole-4-carboxamides reveal that electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring enhance enzyme inhibition, while bulky substituents reduce bioavailability . For 5-hydroxy derivatives, intramolecular hydrogen bonding between the hydroxyl and carbonyl groups may stabilize the bioactive conformation . Systematic modification of the 1,3-dimethyl and N-phenyl groups, followed by in vitro screening, is recommended to identify optimal pharmacophores .
How do pharmacokinetic properties (e.g., metabolic stability) of this compound compare to its analogs?
Advanced Research Focus
In vitro ADME assays (microsomal stability, CYP450 inhibition) are essential. For example, fluorinated pyrazole analogs show improved metabolic stability due to reduced oxidative metabolism . Physicochemical properties (logP, pKa) can be predicted using software like ACD/Labs or MOE. Comparative studies with methylated or hydroxylated analogs (e.g., 5-methyl vs. 5-hydroxy derivatives) should assess half-life and clearance rates in hepatocyte models .
How should contradictory data on biological activity (e.g., conflicting IC₅₀ values) be resolved?
Advanced Research Focus
Contradictions may arise from assay variability (e.g., enzyme source, buffer conditions) or compound purity. Reproducing results under standardized protocols (e.g., NIH Assay Guidance Manual) is critical. For instance, discrepancies in DHFR inhibition could be resolved using recombinant human DHFR and controls like methotrexate . Orthogonal assays (e.g., cellular proliferation vs. enzymatic activity) and LC-MS quantification of active species in solution are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
